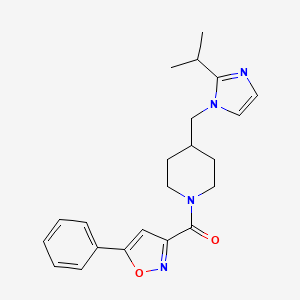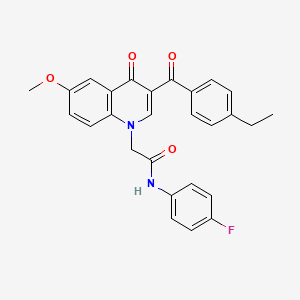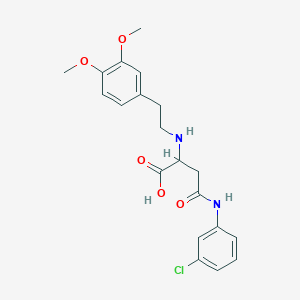
(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves the methods and steps used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and the overall yield .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Antibacterial Applications
Imidazole derivatives have been reported to exhibit significant antibacterial activity. The presence of the imidazole ring in the compound structure can potentially interact with bacterial cell components, disrupting their function and leading to bacterial cell death. This makes it a candidate for developing new antibacterial agents, especially in the face of increasing antibiotic resistance .
Antitumor Activity
Compounds with an imidazole moiety have shown promise in antitumor research. They can interfere with the proliferation of cancer cells by targeting specific pathways involved in cell division and survival. Research into the specific antitumor mechanisms of this compound could lead to the development of novel cancer therapies .
Anti-inflammatory Properties
The anti-inflammatory properties of imidazole-containing compounds are well-documented. They can modulate the body’s inflammatory response, making them useful in the treatment of chronic inflammatory diseases. The compound could be explored for its efficacy in reducing inflammation in various medical conditions .
Antidiabetic Potential
Imidazole derivatives can also play a role in managing diabetes. They may affect insulin release or insulin action, which can help in controlling blood glucose levels. Investigating the antidiabetic potential of this compound could contribute to new treatments for diabetes .
Antifungal and Antihelmintic Effects
The structural features of imidazole compounds make them suitable for antifungal and antihelmintic applications. They can disrupt the cell membrane integrity of fungi and helminths, leading to their eradication. This compound could be studied for its effectiveness against various fungal infections and helminthic infestations .
Antiviral Capabilities
Imidazole derivatives have been explored for their antiviral capabilities. They can inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells. The compound’s potential as an antiviral agent could be an area of interest, particularly for viruses that currently have limited treatment options .
Antioxidant Activity
The antioxidant activity of imidazole compounds is another area of interest. They can neutralize free radicals and protect cells from oxidative stress, which is implicated in many diseases. Research into the antioxidant properties of this compound could lead to its application in preventing or treating oxidative stress-related conditions .
Gastroprotective Effects
Some imidazole derivatives have shown gastroprotective effects, which could be beneficial in treating ulcers and other gastrointestinal disorders. The compound’s ability to protect the gastric mucosa and reduce acidity could be valuable in developing new gastroprotective drugs .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-16(2)21-23-10-13-26(21)15-17-8-11-25(12-9-17)22(27)19-14-20(28-24-19)18-6-4-3-5-7-18/h3-7,10,13-14,16-17H,8-9,11-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPASWSIHSSIQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(3,4-Dimethylphenyl)sulfonyl-6-methylquinolin-4-yl]morpholine](/img/structure/B2559120.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-ethylphenyl)acetamide](/img/structure/B2559123.png)
![N-Tert-butyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2559125.png)

![N-[4-[3-(Trifluoromethyl)phenyl]oxan-4-yl]oxirane-2-carboxamide](/img/structure/B2559127.png)
![[(2R,3S,4R,5R,6S)-6-[[(2S,3S,4S,5R,6S)-3,4-Dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,4aS,6aS,6bS,9S,10S,11S,12aS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B2559128.png)


![[3-(3-Methylimidazol-4-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone;dihydrochloride](/img/structure/B2559132.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2559134.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(cyclohexylmethyl)propane-1-sulfonamide](/img/structure/B2559136.png)
![N-(2-ethyl-6-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2559137.png)
![2-({4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}methyl)-3-(4-ethylphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2559138.png)
![1-[3-Hydroxy-3-(4-methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2559141.png)